![molecular formula C20H19N5OS B2626065 1-(benzo[d]thiazol-2-yl)-5-isopropyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide CAS No. 1013806-45-5](/img/structure/B2626065.png)
1-(benzo[d]thiazol-2-yl)-5-isopropyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-(benzo[d]thiazol-2-yl)-5-isopropyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide” is a complex organic molecule. It contains a benzothiazole ring, which is a heterocyclic compound, and a pyrazole ring, which is a class of organic compounds with a five-membered aromatic ring .
Synthesis Analysis
The synthesis of this compound involves several steps. The yield of the final product was reported to be 58% . The synthesis process involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Molecular Structure Analysis
The molecular structure of this compound is complex, with a benzothiazole ring and a pyrazole ring as key structural elements . The crystal structure of a similar compound was reported to be monoclinic .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include coupling reactions and possibly others . The exact reactions would depend on the specific synthesis method used.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its melting point and its spectral data. The melting point was reported to be 334°C . The spectral data, including IR, 1H NMR, 13C NMR, and MS, provide information about the structure of the compound .Scientific Research Applications
Anti-Tubercular Compounds
Benzothiazole based compounds, such as the one , have been synthesized and used as anti-tubercular compounds . These compounds have shown better inhibition potency against M. tuberculosis compared to standard reference drugs . The synthesis of these derivatives was achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .
Anti-Parkinsonian Agents
1-(Benzo[d]thiazol-2-yl)-3-(substituted aryl)urea derivatives, which are similar to the compound , have been designed and synthesized as novel anti-Parkinsonian agents . These compounds have shown improved pharmacological profile in haloperidol-induced catalepsy and oxidative stress in mice . Furfuryl, 2- and/or 3-methoxy substituted phenyl derivatives emerged as potent agents .
Antifungal Activity
Compounds with a similar structure have shown in vitro antifungal activities against Colletotrichum orbiculare, Botrytis cinerea, and Rhizoctonia solani . These activities were evaluated at the dosage of 50 μg/mL and compared with the commercial fungicide propiconazole .
Organic Light Emitting Diodes (OLEDs)
Compounds with a similar structure have been used as dopant emitters in Organic Light Emitting Diodes (OLEDs) . After coordination with boron difluoride complexes, these compounds showed significantly blue-shifted and enhanced emission due to restricted conformational changes . The OLEDs based on these boron difluoride complexes showed strong emission, low turn-on voltages (3.9-4.8 V), and better electroluminescence performance than the ligands .
Future Directions
The future directions for research on this compound could include further studies on its biological activity. For example, its antibacterial activity could be explored further . Additionally, its potential uses in other areas, such as anti-inflammatory or anti-Parkinsonian agents, could be investigated .
properties
IUPAC Name |
1-(1,3-benzothiazol-2-yl)-5-propan-2-yl-N-(pyridin-2-ylmethyl)pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5OS/c1-13(2)17-11-16(19(26)22-12-14-7-5-6-10-21-14)24-25(17)20-23-15-8-3-4-9-18(15)27-20/h3-11,13H,12H2,1-2H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRXVCRFHIDOBFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=NN1C2=NC3=CC=CC=C3S2)C(=O)NCC4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(benzo[d]thiazol-2-yl)-5-isopropyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.